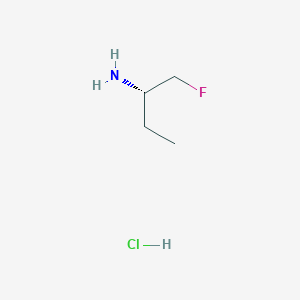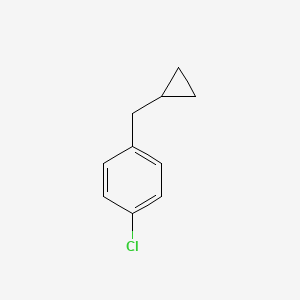
4-(6-Bromohexyl)morpholine Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Bromohexyl)morpholine Hydrobromide: is a chemical compound with the molecular formula C10H21Br2NO and a molecular weight of 331.09 g/mol . It is a morpholine derivative, characterized by the presence of a bromohexyl group attached to the nitrogen atom of the morpholine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromohexyl)morpholine Hydrobromide typically involves the reaction of morpholine with 1,6-dibromohexane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of 4-(6-Bromohexyl)morpholine. The product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 4-(6-Bromohexyl)morpholine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding hexylmorpholine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of azidohexylmorpholine, thiocyanatohexylmorpholine, or methoxyhexylmorpholine.
Oxidation: Formation of morpholine N-oxide derivatives.
Reduction: Formation of hexylmorpholine derivatives.
科学研究应用
Chemistry: 4-(6-Bromohexyl)morpholine Hydrobromide is used as a building block in organic synthesis to create various morpholine derivatives. It is also employed in the synthesis of complex molecules for drug discovery and development.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It can be used to modify biomolecules and study their interactions with other molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, surfactants, and other functional materials.
作用机制
The mechanism of action of 4-(6-Bromohexyl)morpholine Hydrobromide is primarily related to its ability to undergo nucleophilic substitution reactions. The bromohexyl group can be replaced by various nucleophiles, leading to the formation of new derivatives with different properties. The morpholine ring can also interact with biological targets, potentially affecting their function and activity .
相似化合物的比较
- 4-(6-Chlorohexyl)morpholine Hydrobromide
- 4-(6-Iodohexyl)morpholine Hydrobromide
- 4-(6-Hydroxyhexyl)morpholine Hydrobromide
Comparison: 4-(6-Bromohexyl)morpholine Hydrobromide is unique due to the presence of the bromohexyl group, which imparts specific reactivity and properties. Compared to its chloro, iodo, and hydroxy analogs, the bromo derivative is more reactive in nucleophilic substitution reactions, making it a versatile building block in organic synthesis .
属性
分子式 |
C10H21Br2NO |
|---|---|
分子量 |
331.09 g/mol |
IUPAC 名称 |
4-(6-bromohexyl)morpholine;hydrobromide |
InChI |
InChI=1S/C10H20BrNO.BrH/c11-5-3-1-2-4-6-12-7-9-13-10-8-12;/h1-10H2;1H |
InChI 键 |
ROMMYSWKDUJIGE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCCCCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)






